N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C16H16N4O3 and its molecular weight is 312.329. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Agents
PEP-2 derivatives have shown promising antibacterial and antifungal activities. Researchers have explored their potential as novel agents against drug-resistant pathogens. By modifying the substituents on the pyrazolo[1,5-a]pyrazine scaffold, scientists aim to enhance their efficacy and selectivity against specific bacterial and fungal strains .
Tuberculosis Treatment
In recent studies, hybrid compounds combining pyrazine and 1,2,4-triazole scaffolds have been synthesized. These compounds were screened for their efficacy against Mycobacterium tuberculosis (the causative agent of tuberculosis) using in vitro assays. PEP-2 derivatives could be part of this exciting area of research .
Anticancer Potential
Although more investigations are needed, PEP-2 derivatives have demonstrated cytotoxic effects against cancer cell lines. Researchers are exploring their potential as novel anticancer agents. Structural modifications may enhance their selectivity and reduce side effects .
Anti-Inflammatory Properties
PEP-2 analogs have been evaluated for their anti-inflammatory activity. By targeting specific pathways involved in inflammation, these compounds could contribute to the development of new anti-inflammatory drugs .
Neuroprotective Effects
Interest exists in exploring PEP-2 derivatives as neuroprotective agents. Their ability to modulate neuronal pathways and protect against neurodegenerative conditions warrants further investigation .
Synthetic Methodology
The synthesis of PEP-2 involves intriguing chemistry, including [2+2] ketene-imine cycloadditions (Staudinger reaction). Researchers have optimized conditions for yield and explored the effects of solvents and temperatures. Understanding the synthetic pathways contributes to the development of related compounds .
Mechanism of Action
Target of Action
N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a pyrrolopyrazine derivative . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Pyrrolopyrazine derivatives, to which this compound belongs, are known to interact with their targets in a way that leads to various biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have been found to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
properties
IUPAC Name |
N-(4-ethoxyphenyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-3-23-12-6-4-11(5-7-12)18-15(21)13-8-14-16(22)17-10(2)9-20(14)19-13/h4-9H,3H2,1-2H3,(H,17,22)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHXSGWUWYBOQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NN3C=C(NC(=O)C3=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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